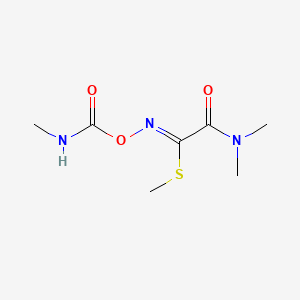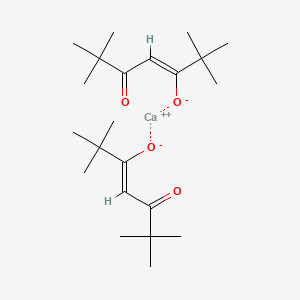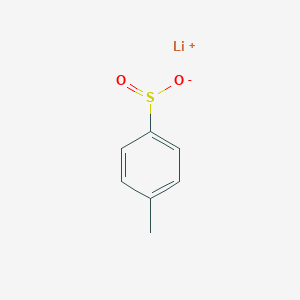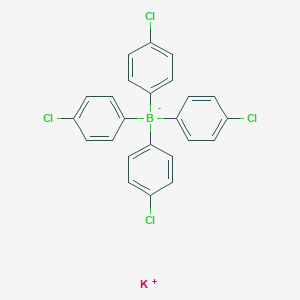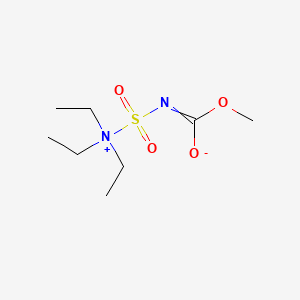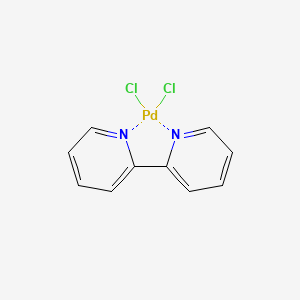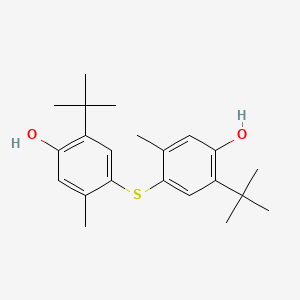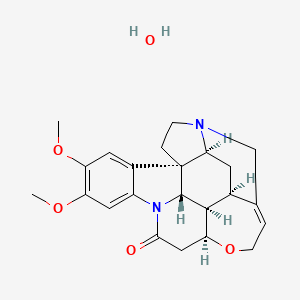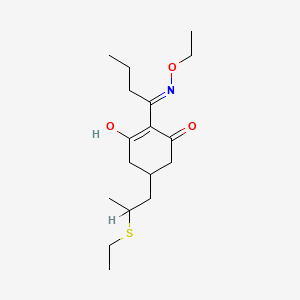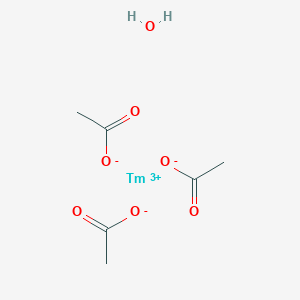
Thulium triacetate
Overview
Description
Thulium triacetate, also known as thulium(III) acetate, is a chemical compound with the formula Tm(CH₃COO)₃. It is the acetate salt of thulium, a rare earth element. This compound can exist in both an anhydrous form and a tetrahydrate form. This compound is known for its solubility in water and its crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium triacetate can be synthesized through the reaction of thulium oxide (Tm₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain the crystalline product. The reaction can be represented as: [ \text{Tm}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Thulium triacetate undergoes various chemical reactions, including:
Substitution Reactions: Reacting with trifluoroacetic acid to form thulium trifluoroacetate. [ \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Tm}(\text{CF}_3\text{COO})_3 + 3 \text{CH}_3\text{COOH} ]
Complex Formation: Reacting with iron acetylacetonate to form hexagonal crystals of thulium iron oxide (TmFeO₃) at elevated temperatures (300°C). [ \text{Tm}(\text{CH}_3\text{COO})_3 + \text{Fe}(\text{C}_5\text{H}_7\text{O}_2)_3 \rightarrow \text{TmFeO}_3 + 3 \text{CH}_3\text{COOH} ]
Common Reagents and Conditions: Common reagents include trifluoroacetic acid and iron acetylacetonate. Reaction conditions often involve elevated temperatures and controlled environments to facilitate the desired transformations .
Major Products: The major products formed from these reactions include thulium trifluoroacetate and thulium iron oxide, both of which have distinct properties and applications .
Scientific Research Applications
Thulium triacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thulium compounds and nanocrystals.
Biology: Employed in studies involving rare earth elements and their interactions with biological systems.
Medicine: Utilized in the development of advanced imaging techniques and as a dopant in medical lasers.
Industry: Important in the production of optical fibers, catalysts, and structural ceramics
Mechanism of Action
The mechanism of action of thulium triacetate involves its ability to form coordination complexes with various molecules. In biological systems, it can interact with proteins and enzymes, influencing their activity. In industrial applications, its role as a dopant enhances the properties of materials, such as increasing the efficiency of fiber amplifiers and improving the performance of lasers .
Comparison with Similar Compounds
Thulium trifluoroacetate: Formed by reacting thulium triacetate with trifluoroacetic acid.
Thulium iron oxide: Formed by reacting this compound with iron acetylacetonate.
Comparison: this compound is unique due to its versatility in forming various derivatives and its solubility in water. Compared to thulium trifluoroacetate, it is more commonly used as a precursor in synthesis. Thulium iron oxide, on the other hand, is valued for its magnetic properties and applications in materials science .
This compound stands out for its diverse applications and its ability to undergo various chemical transformations, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
thulium(3+);triacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQSJXCECKBHO-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tm+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Tm | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725342 | |
| Record name | Thulium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314041-04-8 | |
| Record name | Thulium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


